N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, chlorophenyl group, and thiadiazole moiety contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of a piperidine derivative, such as 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethanol.
Thiadiazole Ring Formation: The next step involves the cyclization of the intermediate with appropriate reagents to form the thiadiazole ring.
Amidation: The final step is the amidation reaction, where the carboxylic acid group is converted to the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide: shares similarities with other piperidine and thiadiazole derivatives.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride: is a related compound with similar structural features.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21ClN4OS |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H21ClN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-9-3-2-4-10-22)13-5-7-14(18)8-6-13/h5-8,15H,2-4,9-11H2,1H3,(H,19,23) |
InChI Key |
ITNZKCSKYUJTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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